N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system substituted with a carboxamide group, a chloro-methylphenyl group, and two methyl groups. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid.
Condensation Reaction: The carboxylic acid group of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with 3-chloro-4-methylphenylamine to form the desired carboxamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), ethanol, and water, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the presence of the chloro group can enhance the compound’s electrophilicity, facilitating its interaction with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-methylphenyl group but differs in its core structure, which is a thiazole ring instead of a chromene ring.
N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: This compound has a similar chloro-methylphenyl group but features an acetamide linkage and a formyl group.
N-(3-chloro-4-methylphenyl)-4-nitrobenzamide: This compound contains a nitrobenzamide moiety, which imparts different chemical and biological properties compared to the chromene derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chromene ring, which contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H16ClNO3 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-10-6-12(3)18-15(22)9-17(24-16(18)7-10)19(23)21-13-5-4-11(2)14(20)8-13/h4-9H,1-3H3,(H,21,23) |
InChI Key |
CNKSNPCCRAAWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C)Cl |
Origin of Product |
United States |
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